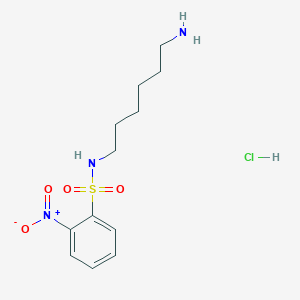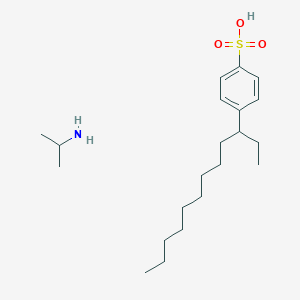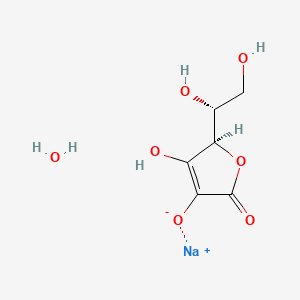
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Versatile Synthesis of Secondary Amines
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride, a derivative of nitrobenzenesulfonamide, demonstrates significant versatility in the synthesis of secondary amines. Fukuyama et al. (1995) illustrated how nitrobenzenesulfonamides are efficiently alkylated to produce N-alkylated sulfonamides, which can be easily deprotected to yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Conformational and Chemical Reactivity Studies
Al‐Saadi (2020) conducted a detailed study on the conformational preferences and chemical reactivity of Piloty's acid and its hydrazide analogue, which are closely related to nitrobenzenesulfonamides. This research contributes to understanding the chemical behavior and potential applications of these compounds in biological and medicinal contexts (Al‐Saadi, 2020).
Evaluation in Cytotoxic Agents
Saari et al. (1991) evaluated basic nitrobenzenesulfonamides for their potential as novel hypoxic cell selective cytotoxic agents. Although the specific derivative N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride was not directly studied, this research provides insights into the broader family of nitrobenzenesulfonamides in therapeutic applications (Saari, Schwering, Lyle, Engelhardt, Sartorelli, & Rockwell, 1991).
Pro-apoptotic Effects in Cancer Cells
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, including derivatives of nitrobenzenesulfonamide, and evaluated their pro-apoptotic effects in cancer cells. This research suggests the potential of nitrobenzenesulfonamide derivatives in cancer therapeutics (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Synthesis of Novel Amino Acid Carbohydrate Hybrids
Turner et al. (2001) explored the Mitsunobu glycosylation of nitrobenzenesulfonamides, leading to the synthesis of novel amino acid carbohydrate hybrids. This application demonstrates the adaptability of nitrobenzenesulfonamide derivatives in creating structurally diverse and potentially biologically active compounds (Turner, Filippov, Overhand, Marel, & Boom, 2001).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies of the compound’s properties or reactivity.
Propriétés
IUPAC Name |
N-(6-aminohexyl)-2-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S.ClH/c13-9-5-1-2-6-10-14-20(18,19)12-8-4-3-7-11(12)15(16)17;/h3-4,7-8,14H,1-2,5-6,9-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMJHQZDIEKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627777 | |
| Record name | N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride | |
CAS RN |
95915-82-5 | |
| Record name | N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)



![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)

